

Technical Support Center: Preventing Weld Defects in E235 Steel Joints

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Compound of Interest		
Compound Name:	E235	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common weld defects in **E235** steel joints.

Troubleshooting Guides (Q&A) Porosity

Q1: What does porosity in a weld look like and why is it a problem?

A1: Porosity appears as small, round, or elongated holes on the surface or within the weld bead.[1] These are caused by gas bubbles getting trapped in the molten weld metal as it solidifies.[1] Porosity weakens the weld, making it more susceptible to cracking and failure under stress.

Q2: What are the primary causes of porosity when welding **E235** steel?

A2: The main causes of porosity are:

- Contamination: The presence of moisture, grease, oil, rust, or paint on the base metal or filler wire can release gases when heated.[2]
- Inadequate Shielding Gas: Insufficient shielding gas flow, excessive flow causing turbulence,
 or leaks in the gas line can allow atmospheric contamination of the weld pool.[3][4]



- Improper Welding Technique: A long arc length or incorrect electrode angle can contribute to gas absorption.[5]
- Moisture in Consumables: Using damp electrodes or flux can introduce hydrogen into the weld.[4]

Q3: How can I prevent porosity in my E235 steel welds?

A3: To prevent porosity:

- Thoroughly Clean Surfaces: Ensure the weld area and filler materials are free from any contaminants.
- Optimize Shielding Gas: Use the correct gas flow rate for your application and check for any leaks in your equipment.[2]
- Use Proper Technique: Maintain a consistent and appropriate arc length and electrode angle.
- Ensure Dry Consumables: Store electrodes and flux in a dry environment. If necessary, dry them according to the manufacturer's specifications.
- Preheating: For thicker sections or in humid conditions, preheating the base metal to around 93-107°C (200-225°F) can help evaporate any moisture.[2]

Undercut

Q1: What is weld undercut and how does it affect the joint?

A1: Undercut is a groove or notch that forms at the toe of the weld, where the weld metal meets the base metal.[6][7] This defect reduces the cross-sectional thickness of the base metal, creating a stress concentration point that can weaken the joint and make it prone to failure.[6]

Q2: What are the common causes of undercut in **E235** steel welding?

A2: Undercut is typically caused by:

 Excessive Welding Current or Voltage: Too much heat input can cause the edges of the joint to melt and drain into the weld, leaving a groove.[6][7]



- Incorrect Electrode Angle: An improper angle can direct too much heat to the edges of the joint.[6][8]
- Fast Travel Speed: Moving the torch too quickly may not allow enough filler metal to be deposited to fill the joint completely.[6]
- Incorrect Electrode Size: Using an electrode that is too large for the joint can lead to excessive heat input at the edges.[9]

Q3: What steps can I take to prevent undercut?

A3: To avoid undercut:

- Set Correct Welding Parameters: Adjust the current, voltage, and travel speed to appropriate levels for the material thickness and joint design.
- Maintain Proper Electrode Angle: Typically, an angle of 30-45 degrees to the workpiece is recommended.[8]
- Use a Consistent Travel Speed: A steady and moderate travel speed will ensure proper deposition of the filler metal.[6]
- Select the Correct Electrode Size: Use an electrode size that is appropriate for the thickness of the E235 steel.[9]

Weld Cracking

Q1: What are the different types of cracks that can occur in **E235** steel welds?

A1: Weld cracks can be categorized as hot cracks, which occur at high temperatures during solidification, or cold cracks (also known as hydrogen-induced cracks), which form after the weld has cooled.[5] Cold cracks can appear hours or even days after welding.[5]

Q2: What leads to cracking in **E235** steel weldments?

A2: The primary causes of weld cracking include:

High Residual Stresses: Rapid cooling of the weld area can induce high levels of stress.



- Hydrogen Embrittlement: The presence of hydrogen, often from moisture in the consumables or on the base metal, can lead to cold cracking.
- High Carbon or Impurity Content: A higher content of carbon and other impurities like sulfur can increase the susceptibility to cracking.[5]
- Lack of Preheating: Welding without preheating, especially on thicker sections, can result in rapid cooling rates and increased stress.[5]

Q3: How can I prevent cracks from forming in my welds?

A3: To prevent weld cracking:

- Preheat the Base Metal: Preheating slows the cooling rate, which helps to reduce residual stresses and allows hydrogen to diffuse out of the weld.[10]
- Use Low-Hydrogen Consumables: Employing low-hydrogen electrodes (like E7018) and ensuring they are dry can minimize the risk of hydrogen-induced cracking.
- Control Heat Input and Cooling Rate: Use appropriate welding parameters and consider post-weld heat treatment to manage the cooling process.
- Proper Joint Design: A well-designed joint can help to minimize stress concentrations.

Incomplete Fusion/Penetration

Q1: What is the difference between incomplete fusion and incomplete penetration?

A1: Incomplete fusion is when the weld metal fails to fuse properly with the base metal or with a previous weld bead. Incomplete penetration occurs when the weld metal does not extend through the entire thickness of the joint.

Q2: What causes incomplete fusion or penetration in **E235** steel?

A2: These defects are often caused by:

 Low Heat Input: Insufficient welding current can prevent the base metal from reaching its melting point.[11]



- Incorrect Joint Preparation: A root gap that is too narrow or an improper bevel angle can prevent the weld metal from reaching the root of the joint.
- Fast Travel Speed: Moving too quickly may not allow for adequate melting of the base metal.
 [11]
- Incorrect Electrode Angle: An improper angle can lead to the weld metal being deposited on one side of the joint more than the other.

Q3: How can I ensure complete fusion and penetration?

A3: To achieve proper fusion and penetration:

- Use Sufficient Welding Current: Ensure the amperage is set correctly for the material thickness.
- Properly Prepare the Joint: Use an appropriate root gap and bevel angle for the joint design.
- Maintain a Controlled Travel Speed: A slower travel speed allows for better heat input and penetration.
- Use the Correct Electrode Angle: A proper angle will ensure the heat is directed evenly into the joint.

Data Presentation: Welding Parameters

Table 1: Recommended GMAW (MIG/MAG) Parameters for S235JR (E235) Steel



Plate Thickness (mm)	Wire Diameter (mm)	Voltage (V)	Current (A)	Wire Feed Speed (m/min)	Shielding Gas
3	0.8	19	160	12	82% Ar + 18% CO2
6	1.0	21.9	170	5.4	75% Ar + 25% CO2
10	1.2	25	100-200	4-6	80% Ar + 20% CO2

Note: These are starting parameters and may require adjustment based on specific joint design and welding position.

Table 2: Recommended SMAW (Stick) Parameters for S235JR (E235) Steel

Electrode Type	Electrode Diameter (mm)	Polarity	Amperage (A)
E6013	2.5 (3/32")	AC or DC+/-	40 - 85
E6013	3.2 (1/8")	AC or DC+/-	70 - 135
E7018	2.5 (3/32")	DCEP	70 - 110
E7018	3.2 (1/8")	DCEP	105 - 155

Note: E7018 electrodes are low-hydrogen and are recommended for critical applications to reduce the risk of cracking. They must be kept dry.[7]

Table 3: Preheat and Post-Weld Heat Treatment (PWHT) Temperatures for **E235** Steel



Treatment	Temperature Range (°C)	Holding Time	Purpose
Preheating	100 - 200	N/A	Slows cooling rate, reduces risk of cracking.[9]
Post-heating	230 - 315	1 hour per 25mm of thickness	Removes diffusible hydrogen.[8]
Stress Relieving (PWHT)	580 - 650	1 hour per 25mm of thickness	Reduces residual stresses, improves toughness.

Experimental Protocols

Protocol 1: Shielded Metal Arc Welding (SMAW) of E235 Steel Plate

- Material Preparation:
 - Cut E235 steel plates to the desired dimensions.
 - Prepare the joint geometry (e.g., single V-groove) according to the experimental design.
 - Thoroughly clean the weld area using a wire brush and a degreasing solvent to remove any scale, rust, oil, or other contaminants.
- Electrode Preparation:
 - Select the appropriate electrode type and diameter based on the plate thickness (see Table 2).
 - If using low-hydrogen electrodes (E7018), ensure they have been stored in a drying oven according to the manufacturer's recommendations.
- Preheating:



- If required by the experimental parameters, preheat the joint area to the specified temperature (see Table 3).
- Use temperature-indicating crayons or a thermocouple to monitor the temperature.
- Welding:
 - Set the welding machine to the correct polarity and amperage (see Table 2).
 - Strike the arc and maintain a consistent arc length and travel speed.
 - Use a proper electrode angle to ensure good penetration and fusion.
 - For multi-pass welds, thoroughly clean the slag from the previous bead before depositing the next one.
- Post-Weld Treatment:
 - Allow the weld to cool slowly.
 - If post-weld heat treatment is part of the experiment, place the welded sample in a furnace and follow the specified temperature and holding time profile (see Table 3).
- Inspection and Testing:
 - Perform visual inspection of the weld for any surface defects.
 - Conduct non-destructive testing (e.g., magnetic particle or ultrasonic testing) or destructive testing (e.g., tensile or bend tests) as required by the experimental plan.

Protocol 2: Weld Defect Inspection

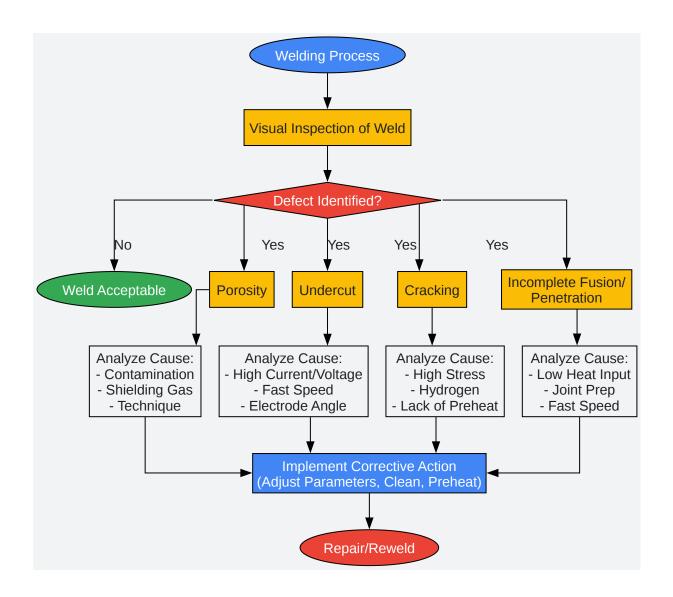
- Visual Testing (VT):
 - Clean the weld surface of any slag or spatter.
 - Visually inspect the weld for surface cracks, porosity, undercut, and proper bead profile.[3]
 [5]



- Use a weld gauge to measure the weld size and check for any dimensional inaccuracies.
- Magnetic Particle Testing (MT):
 - This method is suitable for detecting surface and near-surface cracks in ferromagnetic materials like E235 steel.[3]
 - Induce a magnetic field in the weld area.
 - Apply fine magnetic particles to the surface.
 - Discontinuities will cause a leakage of the magnetic field, which will attract the particles, making the defect visible.[3]
- Ultrasonic Testing (UT):
 - This technique is used to detect internal defects such as cracks, slag inclusions, and lack of fusion.[3]
 - A transducer sends high-frequency sound waves into the weld.
 - The sound waves reflect off any discontinuities, and the returning signals are displayed on a screen, indicating the size and location of the defect.[6]

Visualizations





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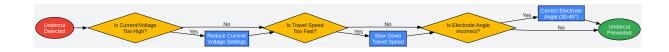
Caption: General workflow for identifying and addressing common weld defects.





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Caption: Logical steps for troubleshooting and preventing weld porosity.



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Caption: Troubleshooting logic for the prevention of weld undercut.

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